
7-Amino-2-naphthol
Overview
Description
7-Amino-2-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, featuring an amino group at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Mechanism of Action
Target of Action
7-Amino-2-naphthol is a complex organic compound that interacts with various targets. Its primary targets are often dependent on the specific context in which it is used. For instance, in the electrodeposition process, it acts through its sulfonate, amino, and naphthyl groups . .
Mode of Action
The mode of action of this compound is multifaceted. In the electrodeposition process, it primarily acts through interfacial adsorption mechanisms, with N and O lone pairs adsorbing on the electrode surface, while the bulky naphthyl ring inhibits the formation of large-sized deposits . When the concentration of this compound exceeds a certain limit, complexation effects become dominant .
Biochemical Pathways
It’s known that naphthalene and substituted naphthalenes can be degraded by various bacterial species, with the degradation genes arranged as two inducible regulatory units
Pharmacokinetics
It’s known that similar compounds, such as aminonaphthols, can undergo metabolic transformations
Biochemical Analysis
Biochemical Properties
7-Amino-2-naphthol plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and other organic compounds. It interacts with several enzymes and proteins, including azoreductases, which catalyze the reduction of azo bonds in dyes. This interaction is essential for the degradation of azo dyes, leading to the formation of aromatic amines, including this compound . Additionally, this compound can act as a substrate for various oxidoreductases, influencing redox reactions within cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can inhibit the growth of certain bacterial cells, such as Staphylococcus aureus, by interfering with cell viability and proliferation . In eukaryotic cells, this compound influences cell signaling pathways and gene expression, potentially altering cellular metabolism. Its impact on cell function includes modulation of oxidative stress responses and interactions with cellular antioxidants.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, its interaction with azoreductases leads to the reduction of azo bonds, resulting in the formation of aromatic amines . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can undergo oxidative degradation, leading to the formation of various byproducts . These changes can affect its long-term impact on cellular function, including potential cytotoxic effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions and metabolic pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and damage to cellular components . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of azo dyes. It interacts with enzymes such as azoreductases and oxidoreductases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells, impacting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, including its interactions with cellular biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Amino-2-naphthol can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The process typically involves dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite while maintaining the temperature between 60-65°C. The resulting solution is then acidified to precipitate this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It participates in electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated naphthol derivatives.
Scientific Research Applications
7-Amino-2-naphthol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Naphthol: Similar in structure but lacks the amino group, making it less reactive in certain types of reactions.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, differing in reactivity and applications.
8-Amino-2-naphthol: Another isomer with the amino group at the 8th position, used in different chemical and industrial processes.
Uniqueness: 7-Amino-2-naphthol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical behaviors .
Properties
IUPAC Name |
7-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUYONLKFXZZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51761-16-1 (hydrochloride) | |
| Record name | 2-Amino-7-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90239221 | |
| Record name | 2-Amino-7-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-36-7 | |
| Record name | 7-Amino-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-7-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-7-naphthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699W4BH6RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of an amino group at the 7th position of 2-naphthol affect its photoacidity compared to a methoxy group at the same position?
A: Research indicates that substituting the 7th position of 2-naphthol with an amino group leads to significant changes in photoacidity compared to a methoxy substitution at the same position. Specifically, the presence of the electron-donating amino group in 7-Amino-2-naphthol results in a much higher excited-state pKa (9.6 ± 0.2) compared to the 7-methoxy derivative (pKa = 2.7 ± 0.1) []. This difference highlights the significant impact of electron-donating groups on the photoacidity of 2-naphthol derivatives.
Q2: How does the nature of the substituent at the 7th position of 2-naphthol influence the relationship between Hammett parameters and ground- and excited-state acidity?
A: Studies on a series of 7-substituted-2-naphthol compounds reveal a non-linear correlation between Hammett parameters (σp) and both ground- and excited-state acidity []. Interestingly, the Hammett plots exhibit a distinct break separating electron-donating and electron-withdrawing substituents. This divergence suggests a change in the reaction mechanism or the nature of the excited state depending on the electronic properties of the substituent at the 7th position. Further investigation into the specific interactions between the substituent and the naphthol ring, particularly in the excited state, is crucial to fully understand this phenomenon.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



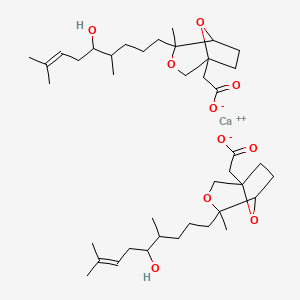

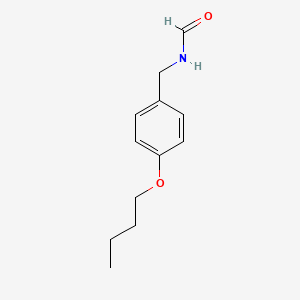
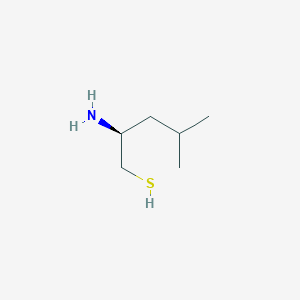


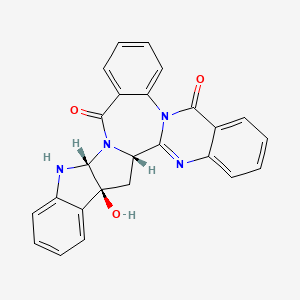
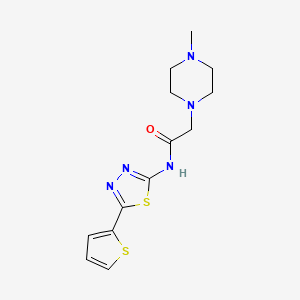
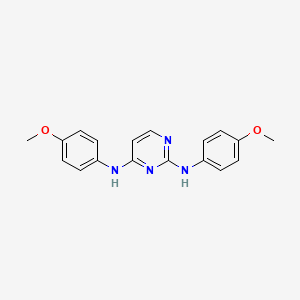
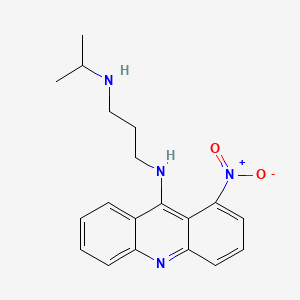
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
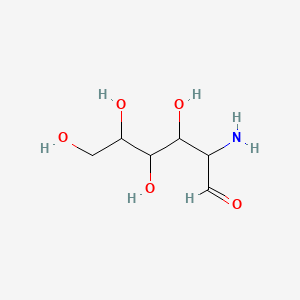
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
